molecular formula C13H18F2N4O2S B7633735 N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide

Cat. No. B7633735
M. Wt: 332.37 g/mol
InChI Key: SWNHKRZJUCEGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, also known as CP-471,474, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CAIX, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can effectively inhibit the growth and metastasis of cancer cells. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide also has anti-inflammatory and neuroprotective effects, which are thought to be mediated through the inhibition of CAIX.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokine and chemokine production, and the improvement of cognitive function in neurological disorders. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for lab experiments is its ability to selectively target CAIX, which is overexpressed in various types of cancer cells. This makes N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.

Future Directions

There are several potential future directions for research on N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide. One area of interest is the development of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide-based targeted cancer therapies, either alone or in combination with other anti-cancer agents. Another area of interest is the investigation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for various applications.

Synthesis Methods

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocycloheptene with 2,2-difluoroethylamine to form N-(1-cyanocycloheptyl)-2,2-difluoroethylamine. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to produce N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide.

Scientific Research Applications

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N4O2S/c14-12(15)9-19-8-11(7-17-19)22(20,21)18-13(10-16)5-3-1-2-4-6-13/h7-8,12,18H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHKRZJUCEGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NS(=O)(=O)C2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide

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